Differential Antiarrhythmic Protection Against Chloroform-Induced Arrhythmias vs. Lidocaine at 40 mg/kg
In a direct comparative study, the benzyl nitrile analog demonstrated superior protection against chloroform-induced arrhythmias compared to lidocaine at the same intravenous dose of 40 mg/kg. The methyl nitrile analog was less active than the benzyl nitrile analog in most parameters examined, establishing a clear intra-class potency ranking [1].
| Evidence Dimension | Protection against chloroform-induced arrhythmias (qualitative superiority; exact protection percentages not reported in accessible literature) |
|---|---|
| Target Compound Data | Benzyl nitrile lidocaine analog: superior to lidocaine at 40 mg/kg |
| Comparator Or Baseline | Lidocaine (40 mg/kg, same route); methyl nitrile analog (less active) |
| Quantified Difference | Not available from the public abstract; qualitative superiority explicitly reported |
| Conditions | In vivo chloroform-induced arrhythmia model; species not specified in abstract |
Why This Matters
This differential advantage positions the benzyl nitrile analog as a preferred tool compound for preclinical arrhythmia models where standard lidocaine shows insufficient efficacy, enabling more nuanced investigation of ventricular tachyarrhythmias.
- [1] Keenan TH, Freeman JJ, Sowell JW, Kosh JW. Selected cardiovascular and central properties of three lidocaine analogs. Pharmacology. 1979;19(1):36-43. doi:10.1159/000137280. PMID: 515167. View Source
